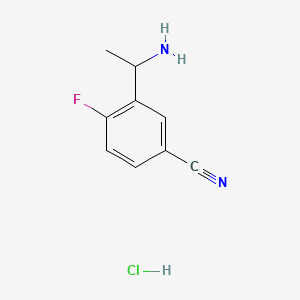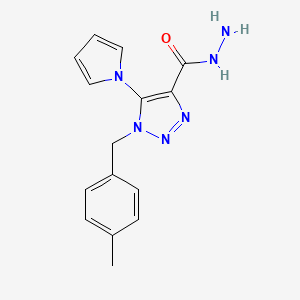
1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole core.
Introduction of the Pyrrole Group: The pyrrole group can be introduced via a substitution reaction where a suitable pyrrole derivative reacts with the triazole intermediate.
Attachment of the Carbohydrazide Group: The final step involves the reaction of the triazole-pyrrole intermediate with a hydrazide derivative to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
科学的研究の応用
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways can vary depending on the specific application and target organism.
類似化合物との比較
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
- 1-[(4-bromophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
- 1-[(4-fluorophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
Uniqueness
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in potency, selectivity, and overall efficacy compared to similar compounds.
特性
分子式 |
C15H16N6O |
|---|---|
分子量 |
296.33 g/mol |
IUPAC名 |
1-[(4-methylphenyl)methyl]-5-pyrrol-1-yltriazole-4-carbohydrazide |
InChI |
InChI=1S/C15H16N6O/c1-11-4-6-12(7-5-11)10-21-15(20-8-2-3-9-20)13(18-19-21)14(22)17-16/h2-9H,10,16H2,1H3,(H,17,22) |
InChIキー |
YBTGPALCWSHAGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12499435.png)

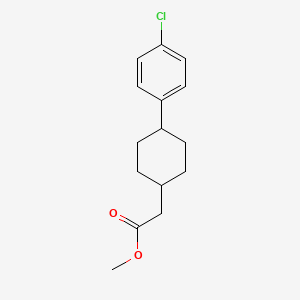
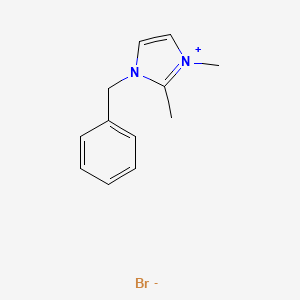
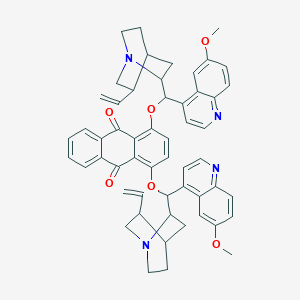
![5-ethylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene](/img/structure/B12499466.png)
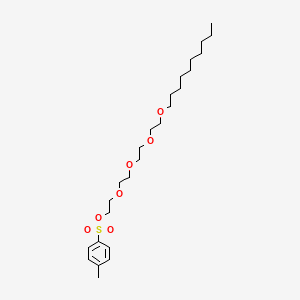
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12499475.png)
![N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B12499480.png)
![N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499485.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside](/img/structure/B12499489.png)
